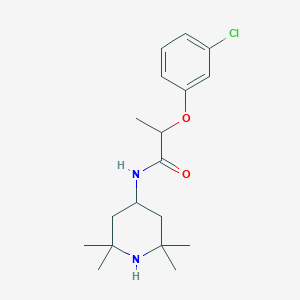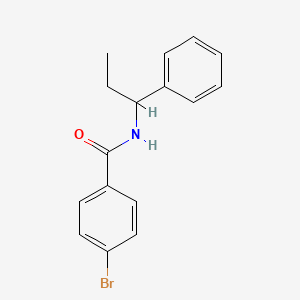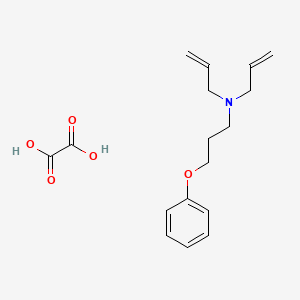
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, commonly known as TCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPP is a white crystalline solid that belongs to the class of piperidine compounds. It is widely used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TCPP is not fully understood. However, it is believed that TCPP acts as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas released acts as a barrier between the flame and the polymer, thus preventing the spread of fire.
Biochemical and Physiological Effects
TCPP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that TCPP may have toxic effects on certain organisms. Further research is needed to fully understand the potential effects of TCPP on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of TCPP is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, TCPP is relatively inexpensive, making it a cost-effective option for researchers. However, TCPP has some limitations in laboratory experiments. For example, it may have toxic effects on certain organisms, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on TCPP. One area of interest is the development of new flame retardant materials that are more environmentally friendly and have fewer toxic effects on living organisms. Additionally, further research is needed to fully understand the potential applications of TCPP in drug delivery systems. Finally, more studies are needed to fully understand the potential biochemical and physiological effects of TCPP on living organisms.
Scientific Research Applications
TCPP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TCPP is in the field of polymer chemistry. TCPP is used as a flame retardant in the synthesis of polymers, particularly in the production of polyurethane foams. TCPP has also been studied for its potential applications in drug delivery systems, due to its ability to form stable complexes with certain drugs.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(23-15-8-6-7-13(19)9-15)16(22)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,12,14,21H,10-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMUTOOIDLZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)

![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)

![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077408.png)

![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)